molecular formula C19H18N4O2S B2864785 2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid CAS No. 495388-29-9

2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B2864785
CAS No.: 495388-29-9
M. Wt: 366.44
InChI Key: IHQWTPNYEXSLAE-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted with an ethyl group at position 6, linked via an amino group to a propanoic acid backbone.

Properties

IUPAC Name

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-12-8-14-17(21-10-22-18(14)26-12)23-16(19(24)25)7-11-9-20-15-6-4-3-5-13(11)15/h3-6,8-10,16,20H,2,7H2,1H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQWTPNYEXSLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Thienopyrimidine Linker Group Indole Modification Molecular Weight (g/mol) Solubility Biological Target/Application
Target Compound 6-ethyl Amino Unmodified Not specified Not reported Hypothesized kinase inhibitor
Compound 1 () 5-bromo-2,3-dihydroindenyl Mercapto Unmodified Not reported Not reported Enzyme inhibition
Cl-NQTrp () 3-chloro-naphthoquinone Amino Unmodified Not reported Not reported IDP–ligand interactions
TTP 22 () 5-(4-methylphenyl) Thio Unmodified 330.42 ≥51 mg/mL (DMSO) Research reagent
Phenoxy Derivative () 4-hydroxy-3-chloro-2-methylphenyl Phenoxy 2-methoxybenzene Not reported Not reported MCL-1/BCL-2 inhibition

Physicochemical and Pharmacokinetic Considerations

  • Substituent Effects : The ethyl group in the target compound likely improves metabolic stability compared to brominated or methylated analogs (e.g., TTP 22) .
  • Linker Groups: Amino linkers (target compound, Cl-NQTrp) may enhance hydrogen bonding vs. thio or phenoxy linkers, which prioritize hydrophobic interactions .

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